(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol
CAS No.:
Cat. No.: VC16018000
Molecular Formula: C16H22N4O4
Molecular Weight: 334.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N4O4 |
|---|---|
| Molecular Weight | 334.37 g/mol |
| IUPAC Name | (1R)-1-[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethanol |
| Standard InChI | InChI=1S/C16H22N4O4/c1-8(21)10-11-16(4,24-15(2,3)23-11)14(22-10)20-6-5-9-12(17)18-7-19-13(9)20/h5-8,10-11,14,21H,1-4H3,(H2,17,18,19)/t8-,10-,11-,14-,16-/m1/s1 |
| Standard InChI Key | TZVRSFUVZQTJEX-MSMHNSOUSA-N |
| Isomeric SMILES | C[C@H]([C@@H]1[C@@H]2[C@]([C@@H](O1)N3C=CC4=C(N=CN=C43)N)(OC(O2)(C)C)C)O |
| Canonical SMILES | CC(C1C2C(C(O1)N3C=CC4=C(N=CN=C43)N)(OC(O2)(C)C)C)O |
Introduction
Structural Characteristics
Core Architecture
The compound comprises two fused heterocyclic systems:
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Pyrrolo[2,3-d]pyrimidine: A bicyclic scaffold with a pyrrole ring fused to pyrimidine, commonly associated with kinase inhibition .
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Furo[3,4-d] dioxolane: A tricyclic system combining furan and dioxolane rings, contributing to stereochemical complexity .
Stereochemical Configuration
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Chiral centers at positions 1, 3a, 4, 6, and 6a ensure distinct spatial orientation, critical for target binding.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 334.37 g/mol | |
| SMILES Notation | C[C@H]([C@@H]1[C@@H]2[C@]([C@@H](O1)N3C=CC4=C(N=CN=C43)N)(OC(O2)(C)C)C)O | |
| InChI Key | TZVRSFUVZQTJEX-MSMHNSOUSA-N |
Synthesis and Characterization
Analytical Data
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NMR: Key signals include singlet protons for NH (δ 11.79–12.29 ppm) and CH groups (δ 4.55–5.32 ppm) .
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FT-IR: Peaks at 1671–1703 cm⁻¹ (carbonyl stretching) and 1549–1589 cm⁻¹ (C-N vibrations) .
Biological Activity and Applications
Anti-inflammatory Properties
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Furo[3,4-d][1, dioxolane derivatives exhibit anti-inflammatory effects by modulating TNF-α and IL-6 secretion .
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | IC₅₀ (PKBβ) | Selectivity (PKB/PKA) | Application | Source |
|---|---|---|---|---|
| CCT128930 | 12 nM | 28-fold | Antitumor | |
| This compound | Inferred | Predicted high | Kinase modulation | – |
Pharmacokinetic and Toxicity Considerations
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Metabolic stability: Piperidine-based analogs undergo rapid hepatic clearance, necessitating structural optimization (e.g., carboxamide linkers) .
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Oral bioavailability: Amide derivatives (e.g., 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides) show improved bioavailability .
Future Directions
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